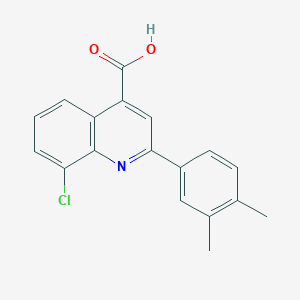

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that enable the formation of the quinoline core along with the introduction of various functional groups. For compounds related to 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, methods such as condensation reactions, cyclization processes, and functional group transformations are commonly employed. For example, the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent rearrangement to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids illustrates the complexity and creativity in synthesizing quinoline derivatives (Klásek et al., 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and properties. Advanced computational methods, such as Density Functional Theory (DFT), are often used to determine structural parameters, including bond lengths, angles, and electronic distribution. Studies on similar molecules, such as various quinoline dyes, have provided detailed insights into their molecular structures, spectroscopic characterizations, and electronic interactions, contributing to a deeper understanding of their chemical reactivity and properties (Wazzan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Pharmacological Activity : The study by Hegab et al. (2007) involved the synthesis of chromeno[4,3‐b]quinolines and chromeno[3,4‐c]quinolines from β‐chloro carboxyaldehydes and aniline derivatives, where compounds exhibited anti-inflammatory activities, supported by X-ray diffraction studies (Hegab et al., 2007).

- Application in Synthesis of Novel Compounds : Li et al. (2019) described the synthesis of novel halomethylquinoline building blocks and their applications in creating structurally unique quinoline derivatives with potential antimicrobial activities (Li et al., 2019).

Biological Activities and Applications

- Antiallergy Agents : Althuis et al. (1980) synthesized a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, evaluating them as antiallergy agents. Structure-activity relationships indicated that carboxylic acid moiety at the 2 position affords optimal potency (Althuis et al., 1980).

- Antimicrobial Properties : Al-Hiari et al. (2008) investigated the antimicrobial properties of [1,4]diazepino[2,3-h]quinolone carboxylic acid and its benzo-homolog, highlighting their antibacterial activity mainly against Gram-positive strains (Al-Hiari et al., 2008).

- Antimycobacterial Evaluation : Dinakaran et al. (2008) synthesized novel 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acids, demonstrating their in vitro and in vivo antimycobacterial activities (Dinakaran et al., 2008).

Neuroprotective and Therapeutic Potential

- Neuroprotective Properties : Fülöp et al. (2012) discussed the neuroprotective potential of amides of kynurenic acid, emphasizing one compound's efficacy as an inhibitor of excitatory synaptic transmission and its neuroprotective potential in a model of transient global forebrain ischaemia (Fülöp et al., 2012).

- Therapeutic Candidate for Parkinson's Disease : Lee et al. (2022) synthesized and evaluated the neuroprotective properties of 2-(Quinoline-8-carboxamido)benzoic acid, highlighting its potential as a therapeutic candidate for Parkinson's disease (Lee et al., 2022).

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to interact with various targets such as topoisomerase ii and dihydroorotate dehydrogenase .

Mode of Action

Quinoline derivatives have been reported to inhibit enzymes like topoisomerase ii , which is crucial for DNA replication and transcription, and dihydroorotate dehydrogenase , which is involved in the de novo biosynthesis of pyrimidine.

Biochemical Pathways

For instance, inhibition of dihydroorotate dehydrogenase can disrupt the de novo biosynthesis of pyrimidine , which is essential for DNA and RNA synthesis.

Result of Action

The inhibition of key enzymes like topoisomerase ii and dihydroorotate dehydrogenase can have significant effects on cellular processes such as dna replication and transcription, and pyrimidine biosynthesis .

Eigenschaften

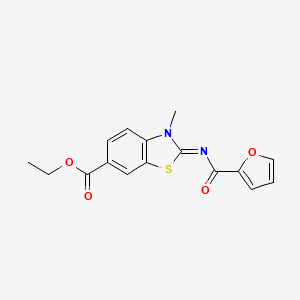

IUPAC Name |

8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-7-12(8-11(10)2)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLLHOZHAMVIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate](/img/structure/B2490709.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)

![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)